
4-(Aminomethyl)-2,3-dimethylhexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2,3-dimethylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,3-dimethylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylhexan-3-one with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation techniques can also be employed to reduce the intermediate compounds efficiently.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2,3-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, such as HCl or HBr, in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Aminomethyl)-2,3-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-(Aminomethyl)-2,3-dimethylhexan-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- Aminomethylphosphonic acid
- 4-(Aminomethyl)pyridine
Uniqueness
4-(Aminomethyl)-2,3-dimethylhexan-3-ol is unique due to its specific structural features, such as the presence of both an aminomethyl group and a hydroxyl group on a dimethyl-substituted hexane backbone
特性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC名 |
4-(aminomethyl)-2,3-dimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-8(6-10)9(4,11)7(2)3/h7-8,11H,5-6,10H2,1-4H3 |
InChIキー |
IMABUFIZGNJQDK-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C(C)(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


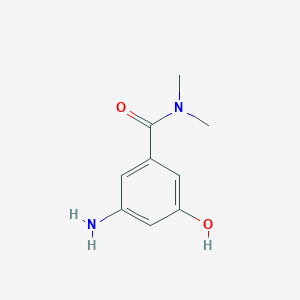
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
![1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13196930.png)
![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)

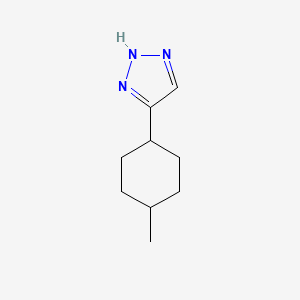
![N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13196954.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
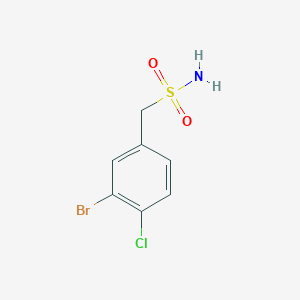
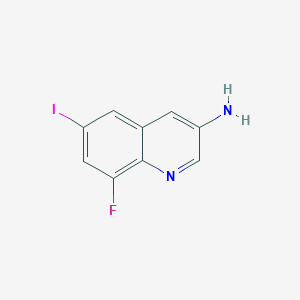
![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)
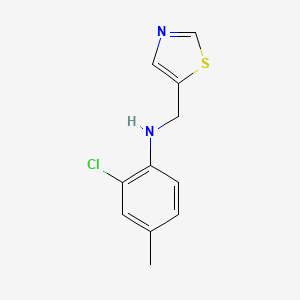
![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)
